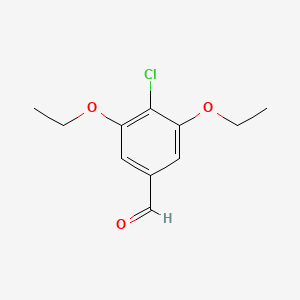

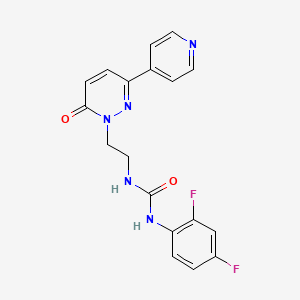

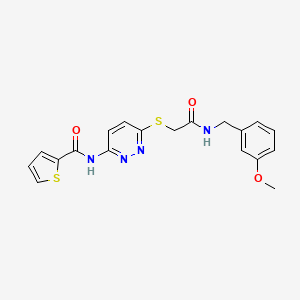

4-溴-N-丁基-N-(1,1-二氧代-1lambda6-硫杂环丙烷-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through a series of reactions including ring closure, reduction, and acylation, yielding the final product in over 30% overall yield . Similarly, the synthesis of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes was carried out, with characterization confirming the formation of the desired products . These studies demonstrate the feasibility of synthesizing complex benzamide derivatives through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined, revealing a monoclinic space group and the presence of a strong intramolecular hydrogen bond . The crystal structure of another related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was also established, showing a monoclinic system with specific unit cell dimensions and the involvement of hydrogen bonds and intermolecular interactions in the supramolecular packing array . These findings provide valuable information on the three-dimensional arrangement of atoms in the crystal lattice, which is crucial for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their molecular structure. The presence of substituents such as bromo, butoxy, and carbamothioyl groups can affect the electron density and steric hindrance around the amide functionality, which in turn can influence the course of chemical reactions. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives involved an aldol condensation reaction, highlighting the reactivity of the bromomethyl group . The formation of metal complexes with Cu(II) and Ni(II) from 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives also indicates the ability of these compounds to act as ligands and coordinate with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups present and their chemical environment . The crystallographic data reveal the solid-state arrangement and potential intermolecular interactions, which can affect properties such as solubility, melting point, and stability . Additionally, the evaluation of antimicrobial activity of some derivatives indicates that these compounds can exhibit significant biological properties, which may be harnessed for pharmaceutical applications .

科学研究应用

分子电子学中的合成方案

4-溴-N-丁基-N-(1,1-二氧代-1lambda6-硫杂环丙烷-3-基)苯甲酰胺和相关的芳基溴化物用作硫醇端封分子线的有用构件。这些化合物对于寡(亚苯基乙烯)和寡(亚苯基乙炔)线的合成至关重要,这些化合物对于分子电子学的发展至关重要 (Stuhr-Hansen 等人,2005 年)。

邻位连接聚酰胺的合成

该化学物质参与合成诸如 4-叔丁基-1,2-双(4-羧基苯氧基)苯之类的化合物,这些化合物用于制造具有柔性主链醚键的聚酰胺。这些聚酰胺表现出高热稳定性,并且在材料科学中用于制造形成透明柔性薄膜的非结晶、可溶性聚合物 (Hsiao 等人,2000 年)。

钯催化的电化学 C-H 溴化

该化合物是使用钯催化的电化学 C-H 溴化合成的,这是一种避免使用化学氧化剂的方法,并为芳基溴化物的合成提供了一种替代方法 (Yang 等人,2019 年)。

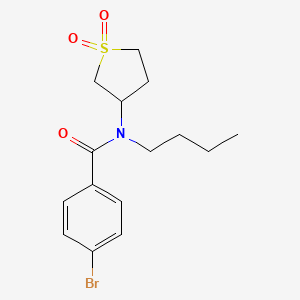

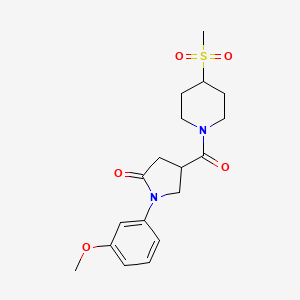

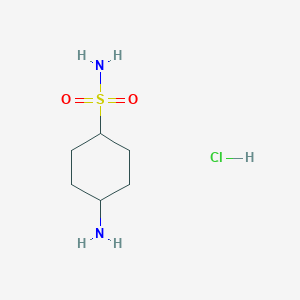

Ni(II) 和 Cu(II) 配合物的合成

4-溴-N-丁基-N-(1,1-二氧代-1lambda6-硫杂环丙烷-3-基)苯甲酰胺衍生物用于合成 Ni(II) 和 Cu(II) 配合物,其特点是分子结构,在配位化学中具有潜在应用 (Binzet 等人,2009 年)。

硫酚的检测

该化合物用于设计荧光探针,用于检测脂肪族硫醇上的硫酚,这对于环境和生物科学中检测有毒的苯硫酚和生物活性硫醇非常重要 (Wang 等人,2012 年)。

属性

IUPAC Name |

4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPMSSDIKDNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)